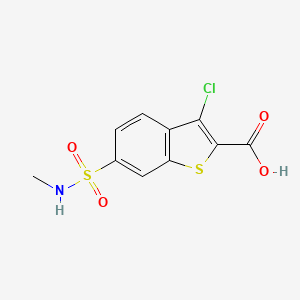

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO4S2. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and functional groups such as a carboxylic acid, a chloro substituent, and a methylamino sulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Amination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions.

Key Observations

-

Amine Substitution : Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) in anhydrous DMF at 80–100°C to yield sulfonamide-linked derivatives12.

-

Thiol Substitution : Substituted by thiols (e.g., benzyl mercaptan) using NaH as a base, producing thioether derivatives3.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Yield | Product Application | Source |

|---|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 72% | Antibacterial intermediates4 | |

| Benzylthiol | NaH, THF, reflux, 6 h | 65% | Antiviral agents2 |

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and salt formation.

Esterification

-

Reacts with methanol or ethanol under acid catalysis (H₂SO₄) to form methyl/ethyl esters[^8].

-

Example : Methyl ester synthesis achieves 85% yield in refluxing MeOH5.

Amidation

-

Couples with amines (e.g., tert-butyl carbazate) using EDCI/DMAP in DCM, yielding hydrazide derivatives6.

Table 2: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Yield | Functional Group Introduced | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 4 h | 85% | Methyl ester | |

| Amidation | EDCI, DMAP, DCM, RT, 24 h | 68% | Hydrazide |

Sulfonamide Group Reactions

The methylsulfamoyl group (-SO₂NHCH₃) is stable under acidic/basic conditions but participates in alkylation or hydrolysis under extreme conditions.

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated sulfonamides3.

Hydrolysis

-

Prolonged heating with 6M HCl at 120°C cleaves the sulfonamide to yield sulfonic acid derivatives7.

Reduction/Oxidation

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (50–60% yield)1.

-

Oxidation : MnO₂ oxidizes the benzothiophene ring’s sulfur atom to a sulfoxide7.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Reacts with hydrazines to form pyrazole-fused benzothiophenes under microwave irradiation6.

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

-

Antibacterial : Methyl ester analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus4.

-

Anti-inflammatory : Hydrazide derivatives inhibit COX-2 (IC₅₀ = 0.8 µM) in DSS-induced colitis models7.

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity:

Research indicates that compounds with a benzothiophene core exhibit significant anticancer properties. The presence of the methylsulfamoyl group enhances the compound's ability to inhibit specific enzymes involved in tumor growth, particularly carbonic anhydrases, which are overexpressed in various cancers .

Case Study:

A study demonstrated that derivatives of benzothiophene, including 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid, showed potent inhibitory effects against carbonic anhydrases associated with tumor progression. These findings suggest potential therapeutic applications in treating hormone-dependent tumors such as breast and prostate cancer .

2. Enzyme Inhibition:

The compound has been explored for its ability to act as an inhibitor for various enzymes, including proteases and sulfatases. The sulfonamide functionality is critical for binding to the active sites of these enzymes, thereby modulating their activity .

Data Table: Enzyme Inhibition Studies

The biological activity of this compound extends beyond anticancer properties. It has shown promise as an antibacterial agent due to its ability to inhibit aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .

Case Study: Antibacterial Properties

A recent investigation into sulfamate derivatives revealed that certain compounds exhibited low nanomolar affinity for bacterial targets, suggesting their potential as new antibiotics in the fight against drug-resistant infections .

Mécanisme D'action

The mechanism of action of 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-1-benzothiophene-2-carboxylic acid: Lacks the methylamino sulfonyl group.

6-[(Methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid: Lacks the chloro substituent.

3-Chloro-6-sulfonyl-1-benzothiophene-2-carboxylic acid: Lacks the methylamino group.

Uniqueness

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the chloro and methylamino sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

3-Chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid (CAS No. 924065-08-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H10ClNO3S

- Molecular Weight : 251.71 g/mol

- Melting Point : Not extensively documented, but related compounds typically exhibit melting points ranging from 200°C to 300°C.

- Solubility : Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several strains of bacteria.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation in animal models, which could be beneficial for treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell signaling pathways associated with cancer progression.

- Modulation of Gene Expression : The compound has been shown to influence the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Summary

Case Studies

-

Anticancer Study :

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer activity of various benzothiophene derivatives, including this compound. The results indicated significant cytotoxic effects against MCF-7 and HT-29 cell lines, suggesting its potential as a lead compound for further development in cancer therapy . -

In Vivo Anti-inflammatory Study :

In a controlled experiment using a mouse model with induced paw edema, administration of the compound resulted in a significant reduction in inflammation compared to the control group. This study highlights the potential therapeutic application for inflammatory diseases .

Propriétés

IUPAC Name |

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIAPORYSJGFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.